molecular formula C22H20N4O4 B2515646 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955539-25-0

2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Katalognummer B2515646
CAS-Nummer: 955539-25-0
Molekulargewicht: 404.426
InChI-Schlüssel: LCYPVFNRDPLVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the methoxy and imidazo[1,2-b]pyridazin-2-yl groups suggest that this compound could have unique properties that make it useful in various fields, such as medicinal chemistry or material science.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, and methoxy and imidazo[1,2-b]pyridazin-2-yl groups. These groups would likely contribute to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, amide group, and methoxy and imidazo[1,2-b]pyridazin-2-yl groups would likely affect properties such as its solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Imaging and Diagnostic Applications

  • Peripheral Benzodiazepine Receptor Study : Compounds related to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds show potential for use in imaging studies, particularly with positron emission tomography (PET), to evaluate PBR expression in neurodegenerative disorders (Fookes et al., 2008).

  • Serotonin-3 (5-HT3) Receptor Antagonists : Derivatives including the structure similar to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide have been synthesized and studied for their activity as serotonin-3 (5-HT3) receptor antagonists. Such compounds show promise in treating conditions like irritable bowel syndrome (IBS), nausea, and vomiting associated with cancer chemotherapy (Ohta et al., 1996).

  • Orexin-1 Receptor Mechanisms and Compulsive Food Consumption : Some analogs of 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide have been evaluated for their role in modulating feeding, arousal, stress, and drug abuse, particularly focusing on compulsive food consumption and binge eating, suggesting their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Pharmacological and Therapeutic Applications

  • Antiprotozoal Activity : Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, structurally related to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, demonstrate significant activity against Trypanosoma rhodesiense, suggesting their potential as antiprotozoal drugs (Sundberg et al., 1990).

  • Anticancer and Chemopreventive Properties : Some compounds structurally related to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide have been studied for their effects on liver and colon alterations, showing potential in decreasing DNA oxidative modifications and tumor area in chemically induced carcinogenesis models, suggesting anticancer and chemopreventive properties (Kuznietsova et al., 2013).

Drug Development and Kinetics

  • ALK5 Inhibitor and Anti-fibrosis Drug Potential : 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a compound similar to 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, has been investigated for its pharmacokinetics, metabolism, and tissue distribution. The compound shows potential as an oral anti-fibrotic drug with promising pharmacokinetic properties and anti-metastatic effects in cancer models (Kim et al., 2008).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interacting with biological targets in the body.

Eigenschaften

IUPAC Name

2,4-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-8-9-17(19(12-16)29-2)22(27)23-15-6-4-14(5-7-15)18-13-26-20(24-18)10-11-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPVFNRDPLVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.